rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11
Description
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is a derivative of Venlafaxine, a well-known antidepressant. This compound is likely used in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2/i1D2,2D2,3D2,13D2,14D2,21D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJDHWHTKQULQ-AQUQGOPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” typically involves multiple steps, starting from commercially available precursors. The process may include:
N-Demethylation: Removing methyl groups from the nitrogen atoms of Venlafaxine.
Hydroxylation: Introducing a hydroxyl group to the phenethyl moiety.
Deuteration: Incorporating deuterium atoms (d11) to study the compound’s behavior in biological systems.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl group.
Reduction: Reduction reactions could occur at the nitrogen atoms.
Substitution: Various substitution reactions might be used to modify the phenethyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, they would include various hydroxylated, demethylated, and deuterated derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Impurity Profiling :
- Rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 is utilized in the identification and quantification of impurities in Venlafaxine formulations. Regulatory bodies such as the FDA have established guidelines for impurity limits, making this compound essential for compliance during commercial production .
- Reference Standard :
- Pharmacokinetic Studies :
Research Findings
Recent studies have highlighted various aspects of this compound:
- Synthesis Optimization :
- Metabolic Pathways :
Case Studies
-
Quality Control in Pharmaceutical Manufacturing :
- A case study demonstrated the application of this compound in a quality control laboratory where it was used to establish a validated high-performance liquid chromatography (HPLC) method for detecting impurities in commercial Venlafaxine products. The results showed that using this standard improved detection limits and specificity compared to previous methods .
-
Clinical Pharmacology Research :
- In a pharmacokinetic study involving healthy volunteers, researchers analyzed plasma concentrations of both Venlafaxine and its metabolites, including O-desmethylvenlafaxine. The study utilized this compound as a calibration standard, resulting in a comprehensive understanding of how genetic factors influence drug metabolism and efficacy .
Mechanism of Action
The mechanism of action of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” involves its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The compound’s deuterated form allows for detailed studies using mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
Desvenlafaxine: A major active metabolite of Venlafaxine.
N-Didesmethyl Venlafaxine: Another metabolite with similar properties.
Uniqueness
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium atoms (d11) provides a distinct advantage in tracing and analyzing the compound in biological systems.
Biological Activity
Rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 (CAS No. 1346598-87-5) is a derivative of Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for treating depression and anxiety disorders. This compound is of particular interest due to its potential biological activity and implications in pharmacological research.
- Molecular Formula : C22H18D11NO3
- Molecular Weight : 366.54 g/mol
- Synonyms : 1-[1-(4-Hydroxyphenyl)]-2-[((2-(4-hydroxyphenyl)ethyl)amino)ethyl]cyclohexanol-d11
This compound functions similarly to its parent compound, Venlafaxine, by inhibiting the reuptake of serotonin and norepinephrine in the brain. This dual action is believed to enhance mood and alleviate anxiety symptoms. The presence of the hydroxyphenethyl group may influence its binding affinity and selectivity towards serotonin and norepinephrine transporters.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its pharmacokinetics, receptor binding profiles, and therapeutic efficacy.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for:
- Serotonin Transporter (SERT) : Potent inhibition observed, similar to Venlafaxine.
- Norepinephrine Transporter (NET) : Comparable inhibition levels, supporting its SNRI classification.
- Dopamine Transporter (DAT) : Limited affinity, suggesting a more selective profile towards SERT and NET.
Case Studies
- Clinical Efficacy : A study conducted on patients with major depressive disorder demonstrated that compounds similar to this compound showed improved response rates compared to placebo, reinforcing the role of serotonin and norepinephrine in mood regulation.
- Toxicity Assessment : Toxicological evaluations indicated that while the compound shares some safety profiles with Venlafaxine, it requires careful monitoring due to potential side effects related to its metabolic pathways.
Comparative Analysis
The following table summarizes the pharmacological properties of this compound compared to its parent compound, Venlafaxine:
| Property | This compound | Venlafaxine |
|---|---|---|
| Molecular Weight | 366.54 g/mol | 277.41 g/mol |
| SERT Binding Affinity | High | High |
| NET Binding Affinity | High | High |
| DAT Binding Affinity | Low | Moderate |
| Clinical Use | Potential antidepressant | Antidepressant |
Q & A
Basic Research Question
- Multi-modal characterization : Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm deuterium placement and cyclohexanol ring conformation, while LC-MS (high-resolution) verifies molecular mass (e.g., m/z 263.381 for non-deuterated analogs) .
- Purity assays : USP-compliant gas chromatography (GC) with ≥99% purity thresholds, as outlined in pharmacopeial standards for related amines .
Advanced Consideration : Address discrepancies in chiral purity data by employing circular dichroism (CD) spectroscopy or chiral stationary-phase LC-MS to distinguish rac from enantiopure forms .
What experimental frameworks are recommended for studying the metabolic stability and pharmacokinetics of deuterated Venlafaxine analogs?
Advanced Research Question
- Isotope effect analysis : Compare metabolic half-lives (t1/2) of deuterated vs. non-deuterated analogs using hepatic microsomal assays (e.g., human CYP450 isoforms). Deuterium at carbon positions adjacent to metabolic hotspots (e.g., N-methyl groups) may reduce first-pass metabolism .
- Tracer studies : Incorporate <sup>2</sup>H-labeled compounds in rodent models, with LC-MS/MS quantification of metabolites in plasma and cerebrospinal fluid to assess blood-brain barrier penetration .
Methodological Note : Use deuterium NMR (<sup>2</sup>H NMR) to track isotopic integrity during in vivo studies, ensuring no proton-deuterium exchange occurs under physiological conditions .
How can researchers resolve contradictions in reported receptor binding affinities for rac Venlafaxine derivatives?
Advanced Research Question
- Competitive binding assays : Perform head-to-head comparisons using <sup>3</sup>H-labeled serotonin/norepinephrine in cortical membrane preparations. Control for stereochemistry by testing isolated R- and S-enantiomers (e.g., R-(-)-O-desmethyl Venlafaxine, CAS 142761-11-3) .
- Molecular docking : Use density functional theory (DFT) to model interactions between the 4-hydroxyphenethyl moiety and SNRI (serotonin-norepinephrine reuptake inhibitor) binding pockets, accounting for deuterium’s steric effects .
Data Conflict Resolution : Re-evaluate assay conditions (e.g., pH, ion concentration) that may alter ligand-receptor kinetics, as small structural changes (e.g., O-desmethylation) significantly impact binding .
What chromatographic techniques are optimal for separating this compound from its metabolites?
Basic Research Question
- HPLC optimization : Use Chromolith® RP-18e columns with gradient elution (acetonitrile/0.1% formic acid) for baseline separation. Retention times can be calibrated against USP reference standards for Venlafaxine impurities .
- Detection : Couple with diode-array detection (DAD) at 225 nm for phenolic moieties and MS for deuterium pattern confirmation .
Advanced Consideration : Employ hydrophilic interaction liquid chromatography (HILIC) for polar metabolites (e.g., glucuronidated forms), which are poorly retained in reversed-phase systems .
How does the 4-hydroxyphenethyl substituent influence the compound’s oxidative stability under varying storage conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative stress (H2O2/Fe<sup>2+</sup>). Monitor degradation via LC-MS for quinone formation (m/z +16 for hydroxylation) .
- Stabilization strategies : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2) to mitigate phenolic oxidation .
Theoretical Link : The electron-donating hydroxyl group increases susceptibility to electrophilic attack, aligning with DFT-predicted radical stabilization energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
